5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
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Overview
Description
It is a conformationally-restricted analogue of the neurotransmitter glutamate and acts as a non-selective glutamate receptor agonist . Due to its structural similarity to glutamate, 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be a powerful neurotoxin in high doses and is used in scientific research as a brain-lesioning agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be synthesized through various methods. One common synthetic route involves the decarboxylation of ibotenic acid to produce muscimol . This process can be facilitated by applying heat or using a catalyst, often an acid or a base . Another method involves the treatment of ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature to produce [3H] muscimol .
Industrial Production Methods
Industrial production of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) typically involves the extraction of the compound from Amanita muscaria tissue. The extraction process includes drying the mushroom tissue, followed by a series of chemical treatments to isolate and purify the compound . This method ensures a high yield of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) while maintaining its chemical integrity.
Chemical Reactions Analysis
Types of Reactions
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) undergoes several types of chemical reactions, including:
Decarboxylation: Conversion to muscimol by removing a carboxyl group.
Oxidation: Reaction with oxidizing agents to form various oxidation products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Common Reagents and Conditions
Decarboxylation: Heat or catalysts such as acids or bases.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation Products: Various compounds depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds formed through reduction reactions.
Scientific Research Applications
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) has a wide range of scientific research applications, including:
Neuroscience: Used as a brain-lesioning agent to study the effects of neurotoxicity and to create animal models of neurological diseases.
Pharmacology: Investigated for its potential therapeutic applications due to its agonist activity at glutamate receptors.
Toxicology: Studied for its toxic effects and potential antidotes.
Behavioral Studies: Used to study the effects of psychoactive compounds on behavior and cognition.
Mechanism of Action
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) acts as a potent agonist of the NMDA and group I (mGluR1 and mGluR5) and II (mGluR2 and mGluR3) metabotropic glutamate receptors . It is inactive at group III mGluRs . Additionally, due to in vivo decarboxylation into muscimol, it acts indirectly as a potent GABA A and GABA A-ρ receptor agonist . The neurotoxic effects of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) are dose-related and can be enhanced by glycine and blocked by dizocilpine .
Comparison with Similar Compounds
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) is often compared to other similar compounds, such as:
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) is unique due to its dual role as a glutamate receptor agonist and a prodrug for muscimol, which acts on GABA receptors . This dual activity makes it a valuable tool in neuroscience research for studying both excitatory and inhibitory neurotransmission.
Properties
CAS No. |
25690-45-3 |
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Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChI Key |
IRJCBFDCFXCWGO-BYPYZUCNSA-N |
SMILES |
C1=C(ONC1=O)C(C(=O)O)N |
Isomeric SMILES |
C1=C(ONC1=O)[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ibotenic acid, (S)-; Ibotenic acid, L-; L-Ibotenic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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